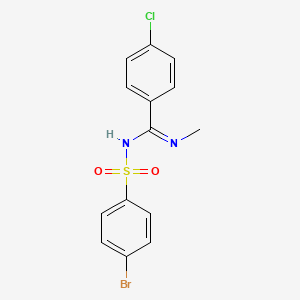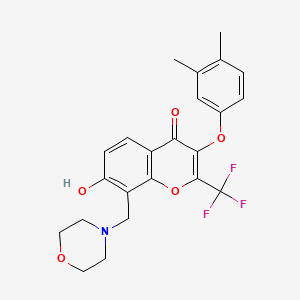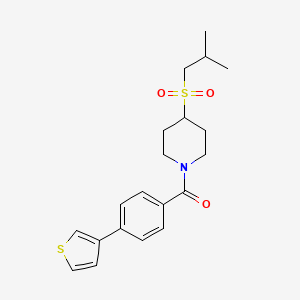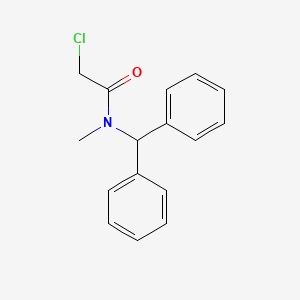
4-((2-Fluorobenzyl)oxy)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((2-Fluorobenzyl)oxy)phenol is a chemical compound with the molecular formula C13H12BFO3 . It is a type of phenol, which are organic compounds containing a benzene ring bonded to a hydroxyl group .
Molecular Structure Analysis
The molecular structure of 4-((2-Fluorobenzyl)oxy)phenol consists of a benzene ring bonded to a hydroxyl group . The molecular weight is 246.042 Da and the monoisotopic mass is 246.086349 Da .Chemical Reactions Analysis
Phenols, including 4-((2-Fluorobenzyl)oxy)phenol, are known to be very reactive towards electrophilic aromatic substitution . They can undergo oxidation to yield a 2,5-cyclohexadiene-1,4-dione, or quinone .Physical And Chemical Properties Analysis
Phenols generally have higher boiling points compared to other hydrocarbons of equal molecular masses due to the presence of intermolecular hydrogen bonding between hydroxyl groups of phenol molecules . The solubility of phenol in water is governed by the hydroxyl group present . Phenols are more acidic than alcohols .Scientific Research Applications
Synthesis and Reactivity:
- The synthesis of non-phenolic bisbenzocyclooctadiene lignan lactones and aporphinic alkaloids through oxidative coupling in fluoro acid medium demonstrates the versatility of fluorinated phenolic compounds. Key reagents like Re2O7 and RuO2.2H2O were found efficient for oxidative coupling, indicating the potential of fluorinated phenols in synthetic chemistry (Planchenault, Dhal, & Robin, 1993).
- The development of fluorinated o-aminophenol derivatives for intracellular pH measurement highlights the application of fluorinated phenolic compounds in creating sensitive biochemical probes. These compounds exhibit pH sensitivity within the physiological range and minimal affinity for other physiological ions, showcasing their specificity and utility in biological research (Rhee, Levy, & London, 1995).
Characterization Techniques:
- The characterization of phenols as their 2,4-dinitrophenyl ethers using fluoro-2,4-dinitrobenzene catalyzed by triethylamine in dimethylformamide provides a method for the easy identification of phenolic compounds. This technique is ideal for phenolic characterization, offering pathways for spectrophotometric, colorimetric, and quantitative analyses of phenols (Lehmann, 1971).
Environmental and Biological Applications
Environmental Science:
- Using isomeric fluorophenols to study the anaerobic transformation of phenol to benzoate underlines the environmental relevance of fluorinated phenolic compounds. This research shows how fluorinated analogues can help elucidate the biochemical pathways in environmental processes, offering insights into the biodegradation of phenolic pollutants (Genthner, Townsend, & Chapman, 1989).
Biochemistry and Molecular Biology:
- The exploration of enzymatic oxidative polymerization of para-imine functionalized phenol catalyzed by horseradish peroxidase demonstrates the potential of fluorinated phenolic compounds in synthesizing polymers with specific properties. This research contributes to our understanding of how such compounds can be used to create materials with desired chemical and physical characteristics (Kumbul, Gokturk, Turac, & Sahmetlioglu, 2015).
Catalysis and Materials Science:
- The use of fluoroform as a source of difluorocarbene for the conversion of phenols and thiophenols into their difluoromethoxy and difluorothiomethoxy derivatives showcases the application of fluorinated phenolic compounds in synthetic chemistry and materials science. This process, which operates at moderate temperatures and atmospheric pressure, demonstrates the efficiency and practicality of using fluorinated compounds for chemical synthesis (Thomoson & Dolbier, 2013).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4-[(2-fluorophenyl)methoxy]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO2/c14-13-4-2-1-3-10(13)9-16-12-7-5-11(15)6-8-12/h1-8,15H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBMCDKQTDNUFBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Fluorophenyl)methoxy]phenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbutanamide](/img/structure/B2651046.png)


![N-[2-[(1-Tert-butyl-3,5-dimethylpyrazol-4-yl)amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2651051.png)


![2-[9H-Fluoren-9-ylmethoxycarbonyl-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]acetic acid](/img/structure/B2651054.png)
![2-[[3-(3-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2651058.png)
![2-(4-chlorophenyl)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2651059.png)

![2-ethoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide](/img/structure/B2651061.png)
![2-chloro-N-{1-[4-(trifluoromethyl)phenyl]ethyl}pyridine-3-carboxamide](/img/structure/B2651063.png)
